molecular formula C22H28N4O4 B12770862 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt CAS No. 102504-55-2

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt

Cat. No.: B12770862
CAS No.: 102504-55-2
M. Wt: 412.5 g/mol
InChI Key: RMLMBMTZPBMYRY-ZSCHJXSPSA-N
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Description

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt is a chemical compound that combines the properties of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with lysine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt typically involves several steps:

  • Formation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid

      Starting Materials: The synthesis begins with the preparation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid. This can be achieved through a multi-step process involving the reaction of indazole with a suitable phenylpropionic acid derivative.

      Reaction Conditions: The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

  • Formation of Lysine Salt

      Starting Materials: The 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is then reacted with lysine.

      Reaction Conditions: This step typically involves the use of an aqueous or alcoholic solvent, with the reaction being carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

      Products: Reduction can result in the formation of alcohols or amines.

  • Substitution

      Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

      Products: These reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to the presence of the lysine moiety, which is known to interact with various biological molecules. It can also serve as a probe in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory agent or be used in the development of new drugs targeting specific pathways.

Industry

In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, while the lysine part can facilitate binding to proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid

    • This compound lacks the lysine moiety but shares the core structure. It is used in similar applications but may have different biological activity.
  • 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester

    • This ester derivative is used in organic synthesis and may have different solubility and reactivity compared to the lysine salt.

Uniqueness

The presence of the lysine moiety in 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt makes it unique. This addition enhances its solubility in aqueous solutions and allows for specific interactions with biological molecules, making it more versatile in scientific research and potential therapeutic applications.

Properties

CAS No.

102504-55-2

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate

InChI

InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

RMLMBMTZPBMYRY-ZSCHJXSPSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+]

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+]

Origin of Product

United States

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